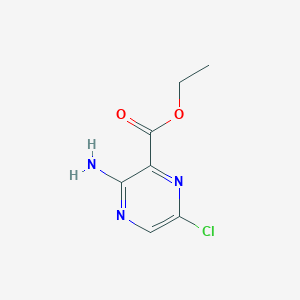![molecular formula C7H13ClFNO B15305394 1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B15305394.png)
1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a fluorine atom and an oxabicycloheptane ring, which contribute to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Cyclization: Starting from a suitable precursor, the cyclization reaction forms the oxabicycloheptane ring.
Fluorination: Introduction of the fluorine atom at the desired position on the bicyclic ring.
Amination: Conversion of the intermediate compound to the methanamine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and ease of handling.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Analyse Des Réactions Chimiques
1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride can be compared with similar compounds such as:
1-{4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride: This compound has an additional fluorine atom, which may alter its chemical and biological properties.
1-{2-Oxabicyclo[2.2.1]heptan-4-yl}methanamine hydrochloride: Lacks the fluorine atom, resulting in different reactivity and applications.
The uniqueness of 1-{4-Fluoro-2-oxabicyclo[22
Propriétés
Formule moléculaire |
C7H13ClFNO |
|---|---|
Poids moléculaire |
181.63 g/mol |
Nom IUPAC |
(4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12FNO.ClH/c8-6-1-2-7(3-6,4-9)10-5-6;/h1-5,9H2;1H |
Clé InChI |
TYPPGZNJLPMUCR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1(CO2)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


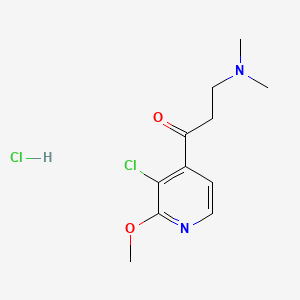


![4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)



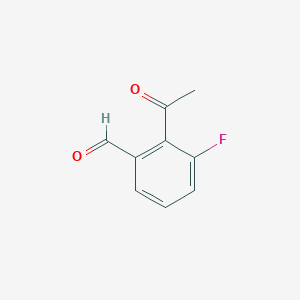
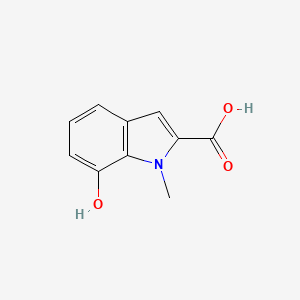
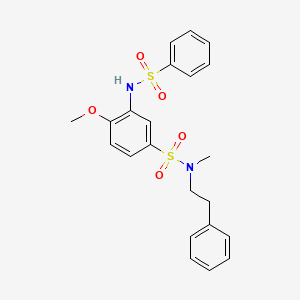


![1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine](/img/structure/B15305387.png)
